molecular formula C19H17N3O5S B2700774 Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 1321839-83-1

Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2700774
CAS No.: 1321839-83-1
M. Wt: 399.42
InChI Key: YBCZNMWPROFBMH-VXPUYCOJSA-N
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Description

Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-nitrobenzoyl chloride with 2-amino-5,7-dimethylbenzothiazole in the presence of a base, followed by esterification with methyl acetate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Chemical Reactions Analysis

Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.

Scientific Research Applications

Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets in biological systems. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives such as:

    2-Amino-5,7-dimethylbenzothiazole: A precursor in the synthesis of the target compound, known for its antimicrobial properties.

    3-Nitrobenzoyl chloride: Another precursor, used in various organic syntheses.

    Benzothiazole: The parent compound, widely studied for its diverse biological activities.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Biological Activity

Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including potential applications in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a benzothiazole core with substitutions that enhance its biological properties. The key functional groups include:

  • Benzothiazole ring : Known for various biological activities.
  • Nitrobenzoyl group : Implicated in the compound's reactivity and interaction with biological targets.
  • Acetate moiety : Often involved in esterification reactions.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrate its potential as an antimicrobial agent, with varying degrees of effectiveness depending on the concentration and specific microbial target.

Anticancer Activity

Several studies have investigated the anticancer properties of benzothiazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis through caspase activation
MCF-7 (breast cancer)12Inhibition of cell cycle progression

These findings suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Neuroprotective Effects

Benzothiazole derivatives have been studied for their neuroprotective effects. This compound has been shown to protect neuronal cells from oxidative stress-induced damage. Animal models indicate that it can reduce neuronal cell death and improve cognitive function in neurodegenerative disease models.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Reactive Intermediates Formation : The reduction of the nitro group can yield reactive intermediates that interact with cellular macromolecules.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
  • Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis and cell cycle regulation.

Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, correlating with increased apoptosis markers such as cleaved caspase-3.

Study 2: Neuroprotective Effects

A study conducted on murine models demonstrated that treatment with this compound significantly improved cognitive function in models of Alzheimer's disease compared to controls.

Properties

IUPAC Name

methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-11-7-12(2)17-15(8-11)21(10-16(23)27-3)19(28-17)20-18(24)13-5-4-6-14(9-13)22(25)26/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCZNMWPROFBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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